Lenalidomide N(imido)-Glucoside

solubility formulation bioanalytical assays

Lenalidomide N(imido)-Glucoside (C19H23N3O8; MW 421.4) is a glucoside derivative of the immunomodulatory drug lenalidomide. The compound is characterized by a glucose moiety linked to the N-imido group of the lenalidomide scaffold, which enhances aqueous solubility and alters physicochemical properties.

Molecular Formula C19H23N3O8
Molecular Weight 421.4 g/mol
Cat. No. B13850251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide N(imido)-Glucoside
Molecular FormulaC19H23N3O8
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1
InChIKeyXFTPOISUOIGQAU-HUZNVNABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide N(imido)-Glucoside: A Specialized Carbohydrate Conjugate for Analytical and Research Applications


Lenalidomide N(imido)-Glucoside (C19H23N3O8; MW 421.4) is a glucoside derivative of the immunomodulatory drug lenalidomide . The compound is characterized by a glucose moiety linked to the N-imido group of the lenalidomide scaffold, which enhances aqueous solubility and alters physicochemical properties . Primarily utilized as an impurity reference standard and analytical tool, this compound is supplied with comprehensive characterization data to support method development, validation, and regulatory submissions in pharmaceutical quality control [1].

Why Generic Lenalidomide Impurity Standards Cannot Replace Lenalidomide N(imido)-Glucoside


Generic lenalidomide reference standards are designed to represent the parent drug, but they fail to address the specific impurity profile of lenalidomide N(imido)-glucoside. This compound arises from a distinct glycosylation pathway and exhibits unique chromatographic retention, solubility, and stability characteristics that are not replicated by lenalidomide or other common impurities such as lenalidomide N-oxide or lenalidomide acid [1]. Substituting with an inappropriate reference standard compromises method specificity and accuracy, risking non-compliance with regulatory requirements for Abbreviated New Drug Applications (ANDAs) [2]. The glucoside modification also enables its use as a tracer in drug metabolism studies where the parent drug's low aqueous solubility limits assay performance .

Quantitative Differentiation Evidence for Lenalidomide N(imido)-Glucoside Against Analogs


Enhanced Aqueous Solubility vs. Lenalidomide Enables Direct Aqueous Assay Integration

Lenalidomide N(imido)-glucoside demonstrates notable aqueous solubility, in contrast to the parent drug lenalidomide, which exhibits limited solubility in aqueous buffers (0.4–0.5 mg/mL in pH 6.8 phosphate buffer) . The attachment of the hydrophilic glucose moiety significantly increases water solubility, facilitating integration into diverse biochemical assays without the need for organic co-solvents [1].

solubility formulation bioanalytical assays

Chromatographic Retention Differentiation Enables Specific Impurity Identification

In a validated stability-indicating RP-HPLC method for lenalidomide API, lenalidomide N(imido)-glucoside was included among 13 related substances and exhibited baseline resolution from the parent drug peak and other impurities [1]. The increased polarity due to the glucose moiety results in a distinct retention time that is critical for accurate quantification of this specific process-related impurity.

HPLC method validation impurity profiling

Defined Stereochemistry and Full Characterization for Regulatory Compliance

Lenalidomide N(imido)-glucoside possesses multiple chiral centers in both the glutarimide ring and the glucose moiety . The compound is supplied with comprehensive characterization data, including NMR, MS, and HPLC purity analysis (typically ≥95% ), enabling its use as a fully traceable reference standard for method validation and quality control in ANDA submissions [1].

chiral analysis reference standard ANDA

Optimal Use Cases for Lenalidomide N(imido)-Glucoside in Pharmaceutical R&D and Quality Control


ANDA Impurity Profiling and Method Validation

Lenalidomide N(imido)-glucoside serves as a critical reference standard for identifying and quantifying this specific glucoside impurity in lenalidomide drug substances and finished products. Its inclusion in stability-indicating HPLC methods (e.g., the 2025 JPBA method covering 13 related substances) enables robust method validation, meeting specificity and accuracy requirements for ANDA submissions [1]. Procurement of this characterized standard is essential for generic drug manufacturers to demonstrate control over process-related impurities.

Aqueous Bioanalytical Assay Development

The enhanced aqueous solubility of the glucoside derivative allows its use in in vitro assays (e.g., cell-based assays, enzymatic assays) without the need for DMSO or other organic solvents. This reduces solvent interference and enables more physiologically relevant conditions when studying lenalidomide metabolism or immunomodulatory effects . Researchers seeking a soluble lenalidomide analog for mechanistic studies can leverage this property to simplify assay workflows.

Chromatographic System Suitability Testing

Due to its distinct retention time relative to lenalidomide and other impurities, lenalidomide N(imido)-glucoside is an ideal compound for evaluating chromatographic column performance and mobile phase composition in RP-HPLC methods. Its use as a system suitability standard ensures that the analytical system is capable of resolving critical pairs and that the method remains robust over time [2].

Drug Metabolism and Pharmacokinetic (DMPK) Studies

While not a primary therapeutic candidate, the glucoside conjugate can be employed as a tracer or internal standard in in vitro metabolism studies (e.g., microsomal incubations, transporter assays) due to its structural similarity to potential lenalidomide glucuronide metabolites. Its defined stereochemistry and solubility profile make it a reliable reference for LC-MS/MS method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide N(imido)-Glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.